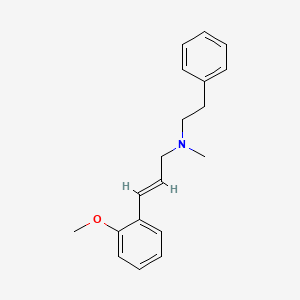
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, also known as MPA, is a research chemical that belongs to the class of phenylethylamines. It is a selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.
Mécanisme D'action
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain sensation, reward, and addiction. Activation of the μ-opioid receptor by 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine results in the inhibition of neurotransmitter release, which leads to analgesia and a reduction in drug craving and withdrawal symptoms.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have effects on the immune system, including modulation of cytokine production and inhibition of leukocyte migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid agonists. However, one limitation is that 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a relatively new research chemical, and there is still limited information available about its pharmacological properties and potential side effects.
Orientations Futures
There are a number of future directions for research on 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, including further studies on its pharmacological properties, potential side effects, and optimal dosing regimens. Additionally, there is a need for more research on the potential use of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in treating opioid addiction, as well as its potential use in other areas of medicine, such as cancer pain management and anesthesia. Finally, there is a need for further research on the synthesis and purification of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, as well as its potential use as a starting material for the synthesis of other novel compounds.
Méthodes De Synthèse
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine can be synthesized using a variety of methods, including reductive amination, condensation, and Grignard reactions. One common method involves the condensation of 2-methoxyphenylacetonitrile with N-methyl-2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride. This results in the formation of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine as a white crystalline solid.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been studied for its potential use in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and craving in animal models of opioid dependence.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5440581.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5440609.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)

![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)
